molecular formula C16H12ClF2N3S B14240688 4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine CAS No. 365430-90-6

4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine

Cat. No.: B14240688
CAS No.: 365430-90-6
M. Wt: 351.8 g/mol
InChI Key: FNMMOUULXPPHLZ-UHFFFAOYSA-N
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Description

4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, a difluoroethyl group, and a pyridin-2-amine moiety, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine typically involves multiple steps, starting with the formation of the thiazole ring One common method involves the cyclization of appropriate precursors under controlled conditions For instance, a chlorophenyl-substituted thioamide can be reacted with a difluoroethyl ketone in the presence of a base to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole and pyridine derivatives.

Scientific Research Applications

4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of the chlorophenyl and difluoroethyl groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoroethyl group, in particular, enhances its stability and bioactivity compared to other thiazole derivatives.

Properties

CAS No.

365430-90-6

Molecular Formula

C16H12ClF2N3S

Molecular Weight

351.8 g/mol

IUPAC Name

4-[4-(3-chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine

InChI

InChI=1S/C16H12ClF2N3S/c1-16(18,19)15-22-13(9-3-2-4-11(17)7-9)14(23-15)10-5-6-21-12(20)8-10/h2-8H,1H3,(H2,20,21)

InChI Key

FNMMOUULXPPHLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=C(S1)C2=CC(=NC=C2)N)C3=CC(=CC=C3)Cl)(F)F

Origin of Product

United States

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